(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol
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Overview
Description
(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Typically involves the use of reducing agents to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application, but it generally involves binding to target molecules and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: Shares a similar core structure but lacks the amino group at the 6-position.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with varying substituents that confer different properties and applications.
Properties
Molecular Formula |
C8H8BrN3O |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
(6-amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H8BrN3O/c9-7-1-5(10)2-12-3-6(4-13)11-8(7)12/h1-3,13H,4,10H2 |
InChI Key |
CHSQNXUMPUKWLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1N)CO)Br |
Origin of Product |
United States |
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